2,2-Diethyl-N-hydroxydecanamide
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Overview
Description
2,2-Diethyl-N-hydroxydecanamide is an organic compound with the molecular formula C14H29NO2 It is a derivative of decanamide, featuring a hydroxyl group and two ethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-N-hydroxydecanamide can be achieved through several methods. One common approach involves the reaction of decanoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydroxylamine to introduce the hydroxyl group, forming the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-N-hydroxydecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,2-Diethyl-N-decanone.
Reduction: Formation of 2,2-Diethyldecanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,2-Diethyl-N-hydroxydecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-N-hydroxydecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
N-Hydroxydecanamide: A structurally similar compound with a hydroxyl group attached to the nitrogen atom but lacking the ethyl groups.
Decanamide: The parent compound without the hydroxyl and ethyl groups.
2,2-Diethyl-N-hydroxyhexanamide: A shorter-chain analog with similar functional groups.
Uniqueness: 2,2-Diethyl-N-hydroxydecanamide is unique due to the presence of both the hydroxyl and ethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
60631-06-3 |
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Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
2,2-diethyl-N-hydroxydecanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-7-8-9-10-11-12-14(5-2,6-3)13(16)15-17/h17H,4-12H2,1-3H3,(H,15,16) |
InChI Key |
HAKJTBOWCJGLKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC)(CC)C(=O)NO |
Origin of Product |
United States |
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